4-Bromophenyl methyl sulfone
Description
Significance of Aryl Sulfones in Advanced Organic Synthesis
Aryl sulfones, the class of compounds to which 4-bromophenyl methyl sulfone belongs, are of paramount importance in advanced organic synthesis. sioc-journal.cnnih.gov The sulfone group is not merely a passive structural element; its distinct electronic properties and stability make it a highly useful functional group. acs.org Aryl sulfones are recognized as key structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals. rsc.orgjchemrev.com For instance, the aryl sulfone framework is present in drugs developed for treating conditions ranging from cancer to migraines. rsc.orgmdpi.com
The sulfonyl group is a relatively inert and stable functional group, which allows for chemical modifications on other parts of the molecule without being affected. wikipedia.org However, it can also be activated under specific conditions to participate in reactions, such as the Ramberg–Bäcklund reaction and Julia olefination, where it can be converted to an alkene. wikipedia.org This dual nature of stability and reactivity makes aryl sulfones versatile building blocks. They are frequently used in cross-coupling reactions, where the sulfone group can act as a leaving group, and in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. acs.orggoogle.com
Overview of the Research Landscape for this compound as a Key Intermediate
The research landscape for this compound is dynamic and expanding, primarily driven by its role as a key synthetic intermediate. chemimpex.comxcellentinsights.com Its utility stems from the presence of two reactive sites: the bromine atom and the aryl ring activated by the electron-withdrawing sulfonyl group. The bromine atom is susceptible to a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. google.com
Researchers have extensively used this compound in the synthesis of more complex molecules. For example, it is a precursor for creating biaryl methyl sulfones, which are of interest in medicinal chemistry. chemicalbook.comsigmaaldrich.com It also serves as a starting material for the synthesis of various heterocyclic compounds and sulfonamide derivatives. chemimpex.comchemicalbook.comsigmaaldrich.com Its applications extend to material science, where it is used in formulating specialty polymers, contributing to enhanced thermal stability and chemical resistance. chemimpex.com The compound's ability to facilitate complex chemical transformations makes it a valuable tool for chemists aiming to construct novel organic compounds with tailored properties. chemimpex.com
Historical Context of Sulfone Chemistry Relevant to this compound
The chemistry of sulfones has a rich history, with foundational methods for their synthesis being developed over many decades. One of the most common and long-standing methods for preparing sulfones is the oxidation of thioethers (sulfides). wikipedia.orgorganic-chemistry.org This process typically proceeds through a sulfoxide (B87167) intermediate, and various oxidizing agents have been employed to achieve this transformation. wikipedia.orgjchemrev.com
Another historically significant route to aryl sulfones is through Friedel–Crafts-type reactions, where a sulfonyl halide or sulfonic acid anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. wikipedia.org The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of aryl sulfones. google.com Copper- and palladium-catalyzed reactions, for instance, enabled the efficient coupling of aryl halides with sulfinate salts, providing a more versatile and functional-group-tolerant approach to this class of compounds. google.comrsc.org These advancements have been crucial in making compounds like this compound readily accessible and have broadened their applicability in modern synthetic chemistry. rsc.org The first therapeutic use of sulfones dates back to the 1930s with the discovery of the antibacterial properties of prontosil, a sulfonamide, which paved the way for the development of sulfa drugs and later, sulfones like dapsone (B1669823) for treating leprosy. slideshare.net
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3466-32-8 | cymitquimica.comsigmaaldrich.comrheniumshop.co.ilalfa-chemistry.com |
| Molecular Formula | C₇H₇BrO₂S | cymitquimica.comrheniumshop.co.ilalfa-chemistry.com |
| Molecular Weight | 235.10 g/mol | sigmaaldrich.comrheniumshop.co.ilalfa-chemistry.com |
| Appearance | White to off-white solid/crystal | cymitquimica.comchemimpex.com |
| Melting Point | 103-107 °C | sigmaaldrich.comchemicalbook.com |
| IUPAC Name | 1-bromo-4-(methylsulfonyl)benzene | alfa-chemistry.com |
| SMILES | CS(=O)(=O)c1ccc(Br)cc1 | sigmaaldrich.com |
| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.comalfa-chemistry.com |
Synthetic Applications of this compound
| Product Synthesized | Reaction Type | Reference |
| Biaryl methyl sulfones | Coupling reaction | chemicalbook.comsigmaaldrich.com |
| 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide | Coupling reaction | chemicalbook.comsigmaaldrich.com |
| 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) | Coupling reaction | chemicalbook.comsigmaaldrich.com |
| DuP 697 | Reaction with a boronic ester derivative | chemicalbook.comsigmaaldrich.com |
| N-aryl sulfonamides | Coupling reaction with benzene (B151609) sulfonamide | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFSYRGFJDJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188218 | |
| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
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Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-32-8 | |
| Record name | 4-Bromophenyl methyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
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| Record name | 4-Bromophenyl methyl sulfone | |
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| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
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| Record name | 1-bromo-4-(methylsulphonyl)benzene | |
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Synthetic Methodologies and Strategic Approaches to 4 Bromophenyl Methyl Sulfone
Oxidation Pathways for Methyl Phenyl Sulfides and their Derivatives
A principal route to 4-bromophenyl methyl sulfone involves the oxidation of its corresponding sulfide (B99878), 4-bromothioanisole (B94970). This transformation from a sulfide to a sulfone represents a key step in accessing this class of compounds.
The direct oxidation of 4-bromothioanisole provides a straightforward method for the synthesis of this compound. This reaction is a fundamental transformation in organosulfur chemistry. The process involves the addition of two oxygen atoms to the sulfur atom of the thioether.
Achieving the selective oxidation of sulfides to sulfones without stopping at the intermediate sulfoxide (B87167) stage requires careful control of reaction conditions and the choice of oxidizing agent. A variety of reagents and methods have been developed to facilitate this transformation efficiently and with high yields.
One practical and mild method utilizes N-fluorobenzenesulfonimide (NFSI) as the oxidant. rsc.org This technique allows for the selective synthesis of either sulfoxides or sulfones by simply adjusting the amount of NFSI used, with water serving as a green solvent and oxygen source. rsc.org Other traditional oxidants include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite (NaClO). mdpi.com However, these often require careful management of reaction conditions to avoid side reactions and ensure complete oxidation to the sulfone. mdpi.com
Recent advancements have focused on more environmentally friendly and efficient methods. For instance, the in situ generation of chlorine dioxide from sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents has been reported as a practical method for oxidizing various sulfides to sulfones with high selectivity and yields. mdpi.com Another approach employs a visible-light-induced, surfactant-controlled switchable oxygenation of sulfides, using oxygen as a green oxidant in water at ambient temperature. rsc.org The choice of surfactant plays a crucial role in determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. rsc.org
| Oxidant/Method | Key Features | Selectivity Control |
| N-Fluorobenzenesulfonimide (NFSI) | Mild conditions, uses water as a green solvent. rsc.org | Controlled by the loading of NFSI. rsc.org |
| Sodium Chlorite (NaClO₂) / HCl | In situ generation of chlorine dioxide, high selectivity. mdpi.com | Optimized conditions lead to high sulfone yields. mdpi.com |
| Visible Light / Surfactant | Uses oxygen as a green oxidant in water. rsc.org | The choice of surfactant dictates the product (sulfoxide or sulfone). rsc.org |
| Hydrogen Peroxide (H₂O₂) | Common and effective oxidant. mdpi.com | Requires careful control of reaction conditions. mdpi.com |
Synthetic Routes via Substituted Benzene (B151609) Sulfonyl Chlorides
An alternative synthetic strategy for this compound and its derivatives involves the use of substituted benzene sulfonyl chlorides as starting materials.
| Step | Reaction | Reagents |
| 1 | Reduction | Substituted benzene sulfonyl chloride, reducing agent (e.g., S-WAT), water. google.com |
| 2 | Methylation | Phenyl-sulfinic acid, methylating agent (e.g., methyl-sulfate). google.com |
Catalytic Transformations in the Synthesis of this compound
Catalytic methods are increasingly being explored for the synthesis of sulfones due to their efficiency and potential for milder reaction conditions.
A notable catalytic approach involves the ruthenium-catalyzed oxidation of anisole derivatives. Specifically, 4-bromoanisole can be converted to this compound in the presence of a Ru/C catalyst and sodium periodate (B1199274) in water. chemicalbook.com This reaction proceeds at room temperature and can achieve a high yield of the desired product. chemicalbook.com The use of a ruthenium catalyst facilitates the oxidative transformation, offering an alternative to more traditional stoichiometric oxidants. chemicalbook.com
| Catalyst | Oxidant | Substrate | Product | Yield |
| Ru/C | Sodium periodate | 4-Bromoanisole | This compound | 100% chemicalbook.com |
Copper-Mediated Arylation and Sulfonylation Strategies
Copper-catalyzed reactions represent a cornerstone in the synthesis of arylated compounds due to the low cost and low toxicity of copper compared to other transition metals like palladium. These methodologies are particularly relevant for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are pivotal in the structure of many biologically active molecules and functional materials.
N-Arylation of Sulfonamides with Aryl Bromides
The copper-catalyzed N-arylation of sulfonamides with aryl halides, a variant of the Ullmann condensation, is a direct and attractive method for preparing N-arylsulfonamides, a class of compounds with significant pharmaceutical importance. nih.gov This approach avoids the potential genotoxicity associated with alternative condensation methods. researchgate.net Research has demonstrated that the combination of copper salts with specific ligands provides powerful catalytic systems for this transformation.
A variety of primary and secondary sulfonamides can be successfully coupled with a range of (hetero)aryl bromides. nih.gov Effective catalytic systems often employ copper(I) iodide (CuI) as the catalyst in the presence of a base. For instance, studies have shown that using 5–20 mol% of CuI with N,N-dimethylglycine as a ligand and potassium phosphate (K₃PO₄) as a base facilitates the N-arylation of sulfonamides with aryl bromides. researchgate.net Other research has reported practical, ligand-free conditions for the C-N cross-coupling of both aliphatic and aromatic sulfonamides with various substituted aryl bromides, achieving good to excellent yields. tandfonline.com Microwave heating has also been employed to accelerate these reactions, significantly shortening reaction times.
The versatility of this method is highlighted by its broad substrate scope, accommodating both electron-rich and electron-poor aryl bromides. The choice of ligand and base is crucial for the reaction's efficiency. Oxalamides and 4-hydroxypicolinamides have been identified as effective ligands for copper, enabling the coupling to proceed at temperatures around 100 °C with catalyst loadings as low as 2–5 mol %. nih.govresearchgate.net
Table 1: Selected Conditions for Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI (10 mol%) | None | K₂CO₃ | N-Methylpyrrolidone | Microwave | Good | |
| Copper Salts (2-5 mol%) | Oxalamides | - | - | 100 | Excellent | nih.govresearchgate.net |
| CuI | N,N-dimethylglycine | K₃PO₄ | - | - | - | researchgate.net |
Cross-Coupling Reactions Utilizing Copper Ferrite Nanoparticle Catalysts
In the pursuit of more sustainable and efficient catalytic systems, heterogeneous catalysts have gained significant attention. Copper ferrite nanoparticles (CuFe₂O₄ NPs) have emerged as highly effective, magnetically recoverable catalysts for a variety of cross-coupling reactions. jsynthchem.commdpi.com Their unique properties, including high stability, high activity, and simple separation using an external magnet, make them a valuable alternative to traditional homogeneous catalysts. jsynthchem.comresearchgate.net
CuFe₂O₄ NPs have demonstrated efficacy in catalyzing the formation of C-C, C-N, C-O, and C-S bonds. jsynthchem.com In the context of synthesizing structures related to this compound, their application in C-S bond formation is particularly relevant. For example, a general and effective methodology for preparing symmetrical aryl sulfides involves the C-S cross-coupling of thiourea with various aryl halides, including aryl bromides, in the presence of CuFe₂O₄ NPs. jsynthchem.comresearchgate.net This reaction typically proceeds under thermal conditions in a solvent like DMF with a base such as potassium carbonate. jsynthchem.com
The synergistic effect between copper and iron within the CuFe₂O₄ lattice is believed to be crucial for its catalytic activity, which often surpasses that of CuO or Fe₃O₄ nanoparticles alone. researchgate.net These nanoparticle catalysts can be recycled for several consecutive runs without a significant loss of catalytic activity, enhancing the economic and environmental viability of the synthetic process. jsynthchem.comresearchgate.net
Table 2: Applications of Copper Ferrite Nanoparticle (CuFe₂O₄ NP) Catalysts in Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst System | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| C-S Coupling | Aryl Halides + Thiourea | CuFe₂O₄ NPs, K₂CO₃ | DMF, Thermal | Synthesis of symmetrical aryl sulfides | jsynthchem.com |
| C-N Coupling | N-heterocycles + Aryl Halides | CuFe₂O₄ NPs | - | Synergistic Cu-Fe effect demonstrated | researchgate.net |
| C-O Coupling | Phenols + Aryl Halides | CuFe₂O₄ NPs | - | Ullmann-type reaction | mdpi.com |
Palladium-Catalyzed Cross-Coupling and α-Arylation Reactions
Palladium catalysis is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. These reactions, particularly cross-coupling and α-arylation, allow for the construction of complex molecular architectures from readily available precursors.
α-Arylation of Ketones with this compound
The palladium-catalyzed α-arylation of ketones is a widely used method for forming a C-C bond between an aromatic carbon and the α-carbon of a carbonyl group. organic-chemistry.orgnih.gov While this reaction typically involves coupling an enolate with an aryl halide, recent advancements have expanded the scope to include other arylating agents. Aryl sulfones, such as this compound, can participate in these transformations, typically through the cleavage of the C–SO₂ bond in a desulfonylative cross-coupling reaction.
This type of reaction establishes a C(sp²)–C(sp²) bond by coupling aryl sulfone derivatives with aryl bromides. acs.org The process is catalyzed by a nickel system, which will be discussed in section 2.3.4., but the principle of using an aryl sulfone as an aryl source is relevant here. In palladium-catalyzed variants, the development of highly active catalysts comprising electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs) has been critical. nih.govnih.gov These catalysts facilitate the coupling of a broad range of ketone enolates with arylating agents. nih.govorganic-chemistry.org
The mechanism generally involves the generation of a ketone enolate in the presence of a base, which then participates in the palladium catalytic cycle. For the reaction to proceed with an aryl sulfone as the arylating agent, oxidative addition of the aryl sulfone to the Pd(0) complex is a key step, leading to the formation of an arylpalladium(II) intermediate. Subsequent steps involving the enolate and reductive elimination yield the α-arylated ketone product. nih.gov
Table 3: Catalyst Systems for Palladium-Catalyzed α-Arylation of Carbonyl Compounds
| Palladium Source | Ligand | Base | Substrates | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Ketones + Aryl Bromides | Effective for base-sensitive groups | organic-chemistry.org |
| Pd/NHC Complexes | IPr, SIPr | - | Ketones + Aryl Chlorides/Bromides | Active for challenging aryl chlorides | organic-chemistry.org |
| Pd Catalyst | BrettPhos | - | Ketones + Nitroarenes | High efficiency for denitrative arylation | nih.gov |
Suzuki Coupling in the Divergent Synthesis of Thiophenes
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. mdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netunimib.it
In the context of synthesizing thiophene-containing molecules, the 4-bromophenyl moiety, as found in this compound, can serve as a key building block. For instance, 2,5-dibromothiophene can undergo a double Suzuki-Miyaura cross-coupling reaction to introduce substituents at the 2 and 5 positions, leading to the synthesis of novel thiophene (B33073) derivatives. nih.gov Similarly, a molecule containing a 4-bromophenyl group can be coupled with a thiophene-boronic acid to generate phenyl-thiophene structures. mdpi.comunimib.it
The reaction conditions are generally mild and tolerant of a wide variety of functional groups. mdpi.comresearchgate.net A typical Suzuki coupling employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃), and a suitable solvent system, which can range from organic solvents like 1,4-dioxane or toluene to aqueous mixtures. mdpi.comunimib.it Recent developments have focused on creating more environmentally friendly procedures, such as using micellar catalysis to perform the reaction in water and under air. unimib.it
Table 4: Conditions for Suzuki Cross-Coupling in Thiophene Synthesis
| Palladium Catalyst | Base | Solvent | Reactants | Product Type | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | Arylated pyrimidines | mdpi.com |
| Pd(dtbpf)Cl₂ | - | Water (with Kolliphor EL) | Bromo-thiophenes + Aniline boronic acids | Thienyl-anilines | unimib.it |
Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions
Nickel-based catalytic systems have emerged as a cost-effective and powerful alternative to palladium for mediating a variety of carbon-carbon bond-forming reactions. nih.gov These catalysts are particularly effective in activating challenging substrates and promoting unique transformations, including the cross-coupling of organosulfur compounds. acs.org
A significant advancement in this area is the nickel-catalyzed desulfonylative reductive cross-coupling reaction between aryl sulfone derivatives and aryl bromides. acs.org This methodology allows for the formation of diverse biaryl compounds via the selective cleavage of the C(sp²)–SO₂ bond. This makes aryl sulfones, including structures analogous to this compound, viable as robust electrophilic coupling partners. acs.org
The catalytic cycle is proposed to begin with the reduction of a Ni(II) precursor to an active Ni(0) species. This is followed by the oxidative addition of the aryl sulfone to the nickel(0) complex. A subsequent reduction and a second oxidative addition of the aryl bromide generate a Ni(III) intermediate bearing two aryl groups, which then undergoes reductive elimination to form the biaryl product. acs.org This approach tolerates a wide range of functional groups and important heterocycles. acs.org
Furthermore, nickel catalysts, often in combination with bipyridine-type ligands, have proven effective in the Suzuki cross-coupling of unactivated tertiary alkyl halides, demonstrating their utility in constructing all-carbon quaternary centers. nih.gov These reactions are mechanistically distinct from many palladium-catalyzed processes and may involve radical intermediates. nih.gov
Table 5: Overview of Nickel-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Desulfonylative Cross-Coupling | Aryl Sulfones + Aryl Bromides | Nickel/Diphosphine & Bidentate Nitrogen Ligands | Selective cleavage of C(Ar)–SO₂ bond | acs.org |
| Suzuki Coupling | Unactivated Tertiary Alkyl Halides + Arylboronic acids | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Formation of all-carbon quaternary centers | nih.gov |
| Homocoupling | Aryl Sulfonates | Ni⁰ Complex | Synthesis of biaryls | nih.gov |
Sustainable and Emerging Synthetic Protocols
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. In the context of this compound synthesis, several emerging protocols offer significant advantages over traditional methods, including milder reaction conditions, the avoidance of toxic reagents and metal catalysts, and improved atom economy. These innovative approaches, ranging from the use of deep eutectic solvents to photocatalytic strategies, are paving the way for greener and more sustainable production of aryl sulfones.
Application of Deep Eutectic Solvents in Sulfonylation
Deep eutectic solvents (DESs) have emerged as promising green and sustainable media for a variety of chemical transformations, including the synthesis of aryl sulfones. rsc.orgresearchgate.net These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline chloride), offer unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of reactants. uniba.it
In the context of sulfonylation, DESs can act as both the solvent and a catalyst, facilitating the reaction between an aryl halide and a sulfonylating agent. Research has demonstrated the successful synthesis of (hetero)aryl sulfones in DESs without the need for additional metal catalysts. rsc.org The use of DESs can enhance the reactivity of the substrates and allows for the easy separation and recycling of the solvent, contributing to a more environmentally friendly process. researchgate.net For instance, a novel and catalyst-free methodology has been developed for the multicomponent synthesis of a broad range of sulfones from non-toxic triarylbismuthines and sodium metabisulfite in deep eutectic solvents. researchgate.net The fine-tuning of the DES properties allows for the solubilization of all reagents, thereby enhancing their reactivity. researchgate.net
A study highlighted a multicomponent approach for synthesizing (hetero)aryl sulfones using a deep eutectic solvent as a sustainable medium. rsc.org This method avoids volatile organic compounds (VOCs) and offers advantages like recyclability and biodegradability. rsc.org While specific examples detailing the synthesis of this compound using DESs are not abundant, the general applicability of this method to aryl halides suggests its potential for this specific synthesis.
Table 1: Examples of Deep Eutectic Solvents Used in Synthesis
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio |
| Choline Chloride | Urea | 1:2 |
| Choline Chloride | Glycerol | 1:2 |
| Acetylcholine Chloride | Acetamide | 1:2 |
Transition-Metal-Free Synthetic Approaches for Aryl Sulfones
The development of transition-metal-free synthetic routes for aryl sulfones is a significant area of research, aiming to avoid the cost, toxicity, and environmental impact associated with metal catalysts. Several strategies have been successfully employed to achieve this goal.
One prominent method involves the reaction of sodium sulfinates with aryne precursors, such as o-silyl aryl triflates. nih.gov This approach allows for the formation of a C-S bond under mild conditions and provides access to a diverse range of sulfones in good to excellent yields. nih.gov The reaction proceeds via the in-situ generation of an aryne intermediate, which is then trapped by the sulfinate nucleophile.
Another effective transition-metal-free approach utilizes diaryliodonium salts as the arylating agent for arylsulfinic acid salts. acs.org This method is characterized by its high efficiency and tolerance of various functional groups. The reaction proceeds under mild conditions and demonstrates high chemoselectivity, particularly with unsymmetrical diaryliodonium salts. acs.org
These metal-free methods offer a valuable alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of diaryl and alkyl-aryl sulfones, including potentially this compound, by reacting an appropriate bromophenyl precursor with a methylsulfinate source.
Table 2: Comparison of Transition-Metal-Free Sulfonylation Methods
| Method | Aryl Source | Sulfonyl Source | Key Features |
| Aryne Chemistry | o-Silyl aryl triflates | Sodium sulfinates | Mild conditions, broad substrate scope. nih.gov |
| Iodonium Salts | Diaryliodonium salts | Arylsulfinic acid salts | High efficiency, good functional group tolerance, high chemoselectivity. acs.org |
Electrochemical Sulfonylation of Organoboronic Acids
Electrosynthesis has gained traction as a green and powerful tool in organic synthesis, offering a way to drive chemical reactions using electricity, thus avoiding the need for chemical oxidants or reductants. A notable application in sulfone synthesis is the electrochemical sulfonylation of organoboronic acids.
A simple and efficient electrochemical method for the sulfonylation of organoboronic acids with sodium arylsulfinate salts has been reported to produce a variety of aryl, heteroaryl, and alkenylsulfones in good yields. organic-chemistry.org This process operates at room temperature under catalyst- and additive-free conditions, making it an environmentally benign approach. organic-chemistry.org The reaction is carried out in an undivided cell with graphite electrodes, passing a constant current through the reaction mixture. organic-chemistry.org
For the synthesis of this compound, this method would involve the electrochemical coupling of 4-bromophenylboronic acid with a methylsulfinate salt. Mechanistic studies suggest the involvement of radical intermediates in this transformation. organic-chemistry.org The scalability and mild conditions of this electrochemical protocol make it a promising alternative for the industrial production of aryl sulfones.
Photocatalytic Methods for C-S Bond Formation
Visible-light photocatalysis has emerged as a powerful strategy for the formation of chemical bonds under mild conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions through single-electron transfer processes. In the realm of sulfone synthesis, photocatalysis offers a novel route for C-S bond formation.
While direct photocatalytic synthesis of this compound is not extensively documented, related photocatalytic multicomponent reactions for the synthesis of alkyl sulfones have been described. rsc.org These reactions often involve the generation of sulfonyl radicals from sources like sodium metabisulfite, which then react with other organic substrates. For instance, a one-pot synthesis of alkyl sulfones has been achieved by reacting aryl diazonium salts with styrene derivatives and sodium metabisulfite under visible light in the presence of a photocatalyst. rsc.org
The general principles of photoredox catalysis can be applied to the synthesis of aryl sulfones. This could involve the photocatalytic coupling of an aryl halide, such as 4-bromobenzene, with a suitable sulfur-containing radical precursor. The development of such methods is an active area of research and holds the potential for highly efficient and selective syntheses of aryl sulfones under sustainable conditions.
Mechanistic Investigations of Reactions Involving 4 Bromophenyl Methyl Sulfone
Elucidation of Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-bromophenyl methyl sulfone. Unlike simple aryl halides, which are generally unreactive towards nucleophiles, this compound is activated for such substitutions. wikipedia.orgchemimpex.com
The mechanism for SNAr reactions is distinct from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon atom. wikipedia.org The process is facilitated by the presence of strong electron-withdrawing groups, such as the methylsulfonyl (–SO2CH3) group, positioned para to the leaving group (bromide). wikipedia.orgnih.govtotal-synthesis.com This group plays a crucial role in stabilizing the key intermediate of the reaction.
The generally accepted mechanism proceeds in two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgtotal-synthesis.comlibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing sulfone group, which is essential for its stabilization. total-synthesis.comcdnsciencepub.com
Elimination of the Leaving Group: The aromaticity of the ring is restored upon the departure of the bromide leaving group. libretexts.org The initial addition of the nucleophile is typically the rate-determining step of the reaction. total-synthesis.com
This pathway is illustrated in the reaction of this compound with a generic nucleophile (Nu-).
Table 1: Mechanistic Steps in Nucleophilic Aromatic Substitution (SNAr)
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack on the ipso-carbon. | Formation of a negatively charged Meisenheimer complex, stabilized by the sulfone group. |
| 2 | Loss of the bromide leaving group. | Restoration of the aromatic ring. |
The efficiency of this process allows this compound to serve as a precursor in the synthesis of various derivatives where the bromine atom is displaced by a range of nucleophiles. chemimpex.comsigmaaldrich.com
Mechanistic Aspects of Coupling Reactions Facilitated by this compound
This compound is a competent substrate in various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemrxiv.orgchemrxiv.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps. uwindsor.canobelprize.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step, which forms an arylpalladium(II) intermediate, is often rate-limiting. nobelprize.org The strongly electron-withdrawing sulfone group in this compound can accelerate this step, making the C-Br bond more susceptible to cleavage. nih.gov
Transmetalation: The aryl group from an organometallic reagent, such as an organoboron compound in the Suzuki reaction, is transferred to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org
This catalytic cycle has been successfully applied in the reaction of this compound with arylboronic acids to yield biaryl methyl sulfones. rsc.orgsemanticscholar.orgrsc.org
Beyond palladium catalysis, mechanistic studies have explored nickel-catalyzed cross-electrophile coupling. In a reaction between this compound and benzylic Katritzky salts, the electron-withdrawing sulfone group was found to be crucial. nih.gov It increases the rate of oxidative addition of the aryl bromide to the nickel catalyst, making the reaction feasible where it would otherwise be too slow compared to the rate of radical generation from the Katritzky salt. nih.gov
Radical Generation and Pathways in Arylation and Sulfonylation Processes
This compound and its derivatives are involved in several reactions that proceed via radical intermediates. Mechanistic investigations have shed light on the generation of aryl and sulfonyl radicals from these precursors.
A notable example is the radical borylation of aryl sulfones. chemrxiv.orgchemrxiv.org While this reaction focuses on converting the sulfone group, it provides insight into radical processes involving this class of compounds. The proposed mechanism involves the following steps: chemrxiv.org
Initiation: Homolytic cleavage of a radical initiator (e.g., di-tert-butyl peroxide) generates initial radicals.
Radical Formation: These radicals abstract a hydrogen atom from an N-heterocyclic carbene (NHC) borane (B79455), forming an NHC boryl radical.
Radical Addition-Elimination: The boryl radical adds to the ipso-position of the aryl sulfone. This is followed by a β-cleavage event that expels a sulfonyl radical (R-SO2•) and forms the aryl borane product. chemrxiv.orgchemrxiv.org
Propagation: The generated sulfonyl radical can then abstract a hydrogen from another molecule of the NHC borane to regenerate the boryl radical, thus propagating the chain. chemrxiv.org
In a different context, visible-light-driven reactions have been used to generate aryl radicals from arylazo sulfones for trifluoromethylthiolation. acs.org These arylazo sulfones act as photochemical precursors that, upon irradiation, release an aryl radical, which can then participate in bond-forming reactions. acs.org Another radical process is the photocatalytic deoxygenation of the related compound, 4-bromophenyl methyl sulfoxide (B87167), which proceeds through a radical chain mechanism involving a phosphoranyl radical and a sulfide (B99878) radical cation. nih.gov
Furthermore, fluoroalkylation reactions with fluoroalkyl sulfones can proceed through a single radical nucleophilic substitution (SRN1) mechanism, which involves the formation of a radical anion intermediate. dalalinstitute.comcas.cn
Regioselectivity and Chemoselectivity in Transformations of this compound
The reactivity of this compound allows for the investigation of selectivity in complex transformations.
Regioselectivity refers to the preference for reaction at one position over another. In a sequential strategy involving the Pauson-Khand reaction (PKR) followed by a Suzuki-Miyaura coupling (SMC), high regioselectivity has been demonstrated. rsc.orgsemanticscholar.org An internal alkynylboronic ester undergoes an intermolecular PKR to form a cyclopentenone with the boronic ester moiety installed at the β-position with total regioselectivity. rsc.orgsemanticscholar.orgrsc.org This intermediate was subsequently coupled with this compound in a Suzuki reaction, yielding the final product with the aryl sulfone group precisely positioned. rsc.orgsemanticscholar.org
Table 2: Regioselective Synthesis via Pauson-Khand and Suzuki Coupling
| Reaction Sequence | Substrates | Key Intermediate | Final Product | Selectivity Note |
|---|---|---|---|---|
| 1. Pauson-Khand Reaction | Alkynylboronic ester, Norbornadiene | β-Borylated cyclopentenone | N/A | Total regioselectivity observed in the placement of the boronic ester. rsc.orgsemanticscholar.org |
Chemoselectivity , the preference for reaction with one functional group over another, is also a key consideration. In palladium-catalyzed cross-coupling reactions involving substrates with multiple reactive sites, such as a C-Br bond and a C-OTf (triflate) bond, selectivity can be controlled. preprints.org Generally, the C-Br bond is more reactive and will undergo oxidative addition preferentially. By carefully selecting ligands and reaction conditions, such as catalyst loading, the chemoselectivity of the coupling can be finely tuned. preprints.orgsmolecule.com For instance, specific indolyl phosphine (B1218219) ligands have been shown to favor the activation of C-O bonds in aryl tosylates over C-Br bonds, although this specific example used a tosylate derivative rather than the methyl sulfone. smolecule.com The inherent reactivity difference between the C-Br bond and the C-S bond in this compound allows for selective functionalization at the bromine position while leaving the sulfone group intact in many coupling reactions. sigmaaldrich.com
Advanced Applications of 4 Bromophenyl Methyl Sulfone As a Versatile Synthetic Intermediate
Diversified Synthesis of Biaryl Methyl Sulfones
The synthesis of biaryl compounds is a cornerstone of organic chemistry, and 4-bromophenyl methyl sulfone is a key player in creating biaryl systems containing a methyl sulfone moiety. These structures are prevalent in medicinal chemistry and materials science. The primary method for this transformation is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.comresearchgate.netdiva-portal.org This palladium-catalyzed reaction couples the aryl bromide of this compound with various aryl boronic acids. vulcanchem.commdpi.com
The reactivity of aryl bromides in Suzuki-Miyaura reactions is generally higher than that of aryl chlorides, making this compound an efficient substrate for these couplings. researchgate.net The reaction typically employs a palladium catalyst, such as Palladium(0), and a base in a suitable solvent to yield the desired biaryl methyl sulfone. mdpi.com
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Product | Yield | Reference |
| This compound | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4-(Aryl)-phenyl methyl sulfone | Good | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / 1,4-Dioxane/H₂O | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 75% | mdpi.com |
Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can also be employed to introduce alkynyl groups, which can then be further elaborated to form complex biaryl systems. wikipedia.orgorganic-chemistry.org The Sonogashira reaction typically uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net These methods provide a powerful and flexible strategy for the synthesis of a diverse library of biaryl methyl sulfones. smolecule.comsmolecule.comsmolecule.com
Construction of Heterocyclic Systems
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are fundamental scaffolds in many biologically active molecules.
This compound is utilized as an intermediate in the synthesis of complex thiophene (B33073) derivatives. sigmaaldrich.com For instance, it is a precursor for the synthesis of the pharmaceutical compound DuP 697. sigmaaldrich.comchemicalbook.com The synthesis involves a Suzuki coupling reaction between this compound and a suitable thiophene-based boronic ester. smolecule.comsigmaaldrich.com
A general and widely used method for constructing polysubstituted thiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. wikipedia.org While not a direct reaction of this compound itself, its derivatives can be employed in Gewald-type syntheses to introduce the 4-(methylsulfonyl)phenyl moiety into a thiophene ring. vulcanchem.com The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org
Table 2: Gewald Reaction for Thiophene Synthesis
| Reactants | Conditions | Product Type | Reference |
| Ketone, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine, Piperidine) | 2-Amino-3-carboxyethyl-4,5-disubstituted thiophene | wikipedia.orgorganic-chemistry.orgumich.edu |
| Arylacetaldehydes, Cyanoacetates, Sulfur | Microwave irradiation | 5-Substituted 2-aminothiophenes | organic-chemistry.org |
The resulting aminothiophenes are versatile intermediates that can be further functionalized to access a wide range of complex thiophene-containing molecules. sigmaaldrich.comsigmaaldrich.com
Pyrazole (B372694) moieties are common in pharmaceuticals, and this compound serves as a building block for their synthesis. nih.govmdpi.com A key application is in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz). sigmaaldrich.comsmolecule.comsigmaaldrich.comchemicalbook.com
The classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. ijnrd.org To synthesize pyrazoles containing the 4-(methylsulfonyl)phenyl group, one could react 4-(methylsulfonyl)phenylhydrazine (derivable from this compound) with a suitable 1,3-dicarbonyl compound. ijnrd.orgdergipark.org.tr Various substituted pyrazoles can be obtained by choosing different hydrazines and dicarbonyl compounds. dergipark.org.tr
Another synthetic strategy involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine. nih.gov Chalcones bearing a 4-bromophenyl group have been used to synthesize corresponding pyrazole derivatives, demonstrating a pathway that could be adapted for sulfone-containing analogues. nih.gov
Table 3: Synthesis of Pyrazole Derivatives
| Precursors | Reaction Type | Product | Reference |
| 1,3-Diketones, Hydrazines | Cyclocondensation (Knorr Synthesis) | Substituted Pyrazoles | mdpi.comijnrd.org |
| α,β-Unsaturated Ketones, Hydrazine Hydrate | Cyclization | Pyrazoline Derivatives | nih.gov |
| N,N-dimethyl enaminones, Sulfonyl hydrazines | Tandem C(sp²)-H sulfonylation and pyrazole annulation | 4-Sulfonyl pyrazoles | mdpi.com |
These synthetic routes highlight the utility of sulfone-containing aryl bromides as precursors to valuable pyrazole-based heterocyclic systems. smolecule.com
Preparation of N-Aryl Sulfonamides
N-aryl sulfonamides are an important class of compounds with applications in medicinal chemistry. This compound is an effective substrate for the synthesis of these compounds through N-arylation reactions. sigmaaldrich.com The most common method for this transformation is the Buchwald-Hartwig amination. diva-portal.orgorganic-chemistry.org
This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine or amide. organic-chemistry.orgacs.org In this context, this compound is coupled with a sulfonamide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. sigmaaldrich.comvulcanchem.com Copper-catalyzed N-arylation reactions also provide a viable, milder alternative for coupling aryl bromides with sulfonamides. sigmaaldrich.com For example, this compound can undergo a coupling reaction with benzene (B151609) sulfonamide using copper(I) iodide as the catalyst. smolecule.comchemicalbook.com
Table 4: Synthesis of N-Aryl Sulfonamides from this compound
| Amine/Amide | Catalyst System | Reaction | Product | Reference |
| Sulfonamides | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig Amination | N-[4-(methylsulfonyl)phenyl]sulfonamide | organic-chemistry.orgvulcanchem.com |
| Benzene sulfonamide | Copper(I) iodide | Copper-Catalyzed N-Arylation | N-[4-(methylsulfonyl)phenyl]benzenesulfonamide | smolecule.comsigmaaldrich.comchemicalbook.com |
These methods provide efficient access to N-aryl sulfonamides bearing the 4-(methylsulfonyl)phenyl group, which can be further elaborated or tested for biological activity.
Strategic Intermediate in Specialty Chemical Production
Beyond its role in synthesizing discrete molecules, this compound is a valuable intermediate in the production of specialty chemicals, particularly polymers. chemimpex.comsmolecule.comchemimpex.com Its incorporation into polymer backbones can significantly enhance their properties.
This compound is used in the formulation of specialty polymers and resins, such as poly(ether sulfone)s (PESs), to improve characteristics like thermal stability and chemical resistance. chemimpex.comchemimpex.comresearchgate.net PESs are high-performance engineering plastics known for their excellent stability at high temperatures and resistance to various chemicals. researchgate.net
The synthesis of these polymers often involves a nucleophilic aromatic substitution (SₙAr) reaction. researchgate.net An AB-type monomer, containing both a nucleophilic site (like a hydroxyl group) and an electrophilic site (like an aryl halide), can undergo self-polycondensation to form high-molecular-weight polymers. researchgate.net While this compound itself is not an AB-type monomer, it serves as a model compound and a precursor to such monomers. For example, it can be converted into a di-functional monomer like 4-bromo-4'-hydroxydiphenyl sulfone, which can then be polymerized. The sulfone group in the polymer backbone is crucial for imparting the desired high-performance properties. nih.gov The synthesis of co-poly(ether sulfone)s often involves the polycondensation of dihalogenated diphenylsulfones with bisphenols. researchgate.netnih.gov
The incorporation of the rigid, polar sulfone group enhances the polymer's glass transition temperature (Tg), mechanical strength, and oxidative stability, making these materials suitable for demanding applications in aerospace, automotive, and electronics industries. chemimpex.comchemimpex.comresearchgate.net
Contribution to Agrochemical Synthesis, including Herbicides and Fungicides
The presence of the sulfone group in agrochemicals is linked to a broad spectrum of biological activities, including herbicidal and fungicidal properties. researchgate.net this compound serves as a valuable precursor in the synthesis of new agrochemical agents. chemimpex.comchemimpex.com Its structure allows for strategic modifications to develop more effective and environmentally safer pesticides and herbicides. chemimpex.com
The development of novel fungicides is crucial to combat the emergence of resistant fungal strains and ensure agricultural productivity. researchgate.netmdpi.com Sulfone derivatives, including those synthesized from this compound, have shown significant potential in this area. researchgate.netnih.gov For instance, research into sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties has yielded compounds with potent antifungal activities against various plant pathogenic fungi. nih.gov While not directly mentioning this compound, these studies highlight the importance of the sulfone scaffold in creating new and effective fungicides. The synthesis of such complex molecules often involves intermediates that can be derived from simpler building blocks like this compound.
In the realm of herbicides, sulfonamide-based compounds have been identified as a potent class of herbicides effective against a wide range of weeds at low application rates. ekb.eg The synthesis of these complex herbicidal molecules can utilize intermediates derived from this compound, underscoring its importance in developing new crop protection solutions. chemimpex.comchemimpex.com
Role in the Synthesis of Complex Organic Molecules
The reactivity of the bromine atom and the stability of the methyl sulfone group make this compound an ideal starting material for constructing intricate molecular frameworks. chemimpex.comcymitquimica.com
Precursor in the Development of Sulfonamide Scaffolds for Chemical Research
Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. ijcce.ac.irresearchgate.net this compound is a key player in the synthesis of these vital scaffolds. chemimpex.comchemimpex.com A critical reaction in this context is the copper-catalyzed N-arylation of sulfonamides with aryl bromides, where this compound can serve as the aryl bromide component. sigmaaldrich.comchemicalbook.com This reaction provides a direct pathway to N-aryl sulfonamides, which are important structural motifs in drug discovery.
The versatility of the sulfonamide scaffold allows for extensive chemical diversification, enabling the creation of large libraries of compounds for biological screening. ucl.ac.ukmdpi.com The synthesis of these diverse sulfonamide derivatives often begins with foundational molecules like this compound, highlighting its role in expanding the chemical space for drug discovery. ijcce.ac.ir
Table 1: Examples of Sulfonamide-based Scaffolds and their Applications
| Scaffold Type | Therapeutic Area/Application | Reference |
| N-Aryl Sulfonamides | Antibacterial, Anti-inflammatory, Antihypertensive, Antitumor | researchgate.netsigmaaldrich.comchemicalbook.com |
| Heterocyclic Sulfonamides | Antifungal, Herbicidal, Anticancer | ekb.egucl.ac.ukacs.org |
| L-valine-derived Sulfonamides | Antimicrobial, Antioxidant | mdpi.com |
Utilization in the Preparation of Key Pharmaceutical Intermediates
This compound is a crucial starting material for the synthesis of several key pharmaceutical intermediates, which are essential building blocks for the production of active pharmaceutical ingredients (APIs). chemimpex.comdataintelo.com Its application is particularly notable in the synthesis of inhibitors for the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. google.com
One prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor. A key step in its production involves the palladium-catalyzed α-arylation of an acetylpicoline derivative with this compound. researchgate.net This reaction efficiently constructs a critical ketone intermediate, demonstrating the compound's direct applicability in the synthesis of a commercially important drug. google.comresearchgate.net
Furthermore, this compound is used in the synthesis of other significant pharmaceutical intermediates. For instance, it can be used to prepare biaryl methyl sulfones and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), both of which are valuable precursors in drug development. sigmaaldrich.comlookchem.com
Table 2: Key Pharmaceutical Intermediates Synthesized from this compound
| Intermediate | Application/Target Drug | Reference |
| 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone | Key intermediate for Etoricoxib (COX-2 inhibitor) | google.comresearchgate.net |
| Biaryl methyl sulfones | General pharmaceutical synthesis | sigmaaldrich.comsmolecule.com |
| 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) | Pharmaceutical synthesis | sigmaaldrich.comlookchem.com |
| 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide | Pharmaceutical synthesis | sigmaaldrich.comlookchem.com |
Raw Material for Derivatized Aryl Sulfones
The chemical reactivity of this compound, particularly the bromine atom, allows for its use as a raw material in the synthesis of a wide variety of derivatized aryl sulfones. cymitquimica.com These derivatives often possess unique chemical and physical properties, making them valuable in materials science and as intermediates in further chemical transformations. chemimpex.com
The synthesis of diaryl sulfones, for example, can be achieved through coupling reactions where this compound acts as one of the aryl partners. organic-chemistry.org These reactions, often catalyzed by transition metals like palladium, provide a powerful tool for creating complex sulfone-containing molecules. organic-chemistry.org The resulting derivatized aryl sulfones can then be used in a range of applications, from specialty polymers to further pharmaceutical synthesis. chemimpex.com
The ability to easily introduce different functional groups by replacing the bromine atom makes this compound a versatile platform for creating novel sulfone derivatives with tailored properties. chemimpex.comcymitquimica.com This flexibility is a key reason for its widespread use in organic synthesis. chemimpex.com
Crystallographic Analysis and Solid State Characterization of 4 Bromophenyl Methyl Sulfone and Derivatives
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the elucidation of the crystal system, space group, and unit cell parameters, as well as the detailed conformation of the molecule in the solid state.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Based on analyses of similar small organic molecules, 4-bromophenyl methyl sulfone is anticipated to crystallize in a centrosymmetric space group, with the monoclinic system being a common observation for such compounds. For instance, the related compound 1-(4-bromophenyl)but-3-yn-1-one crystallizes in the monoclinic space group P2₁/n. The unit cell parameters for this compound would be specific to its unique crystal packing, but a comparative look at a chloro-analog, methyl-(4-chlorophenyl)sulfone, provides a reasonable expectation for the magnitude of these parameters.
Table 1: Comparative Crystallographic Data for a Closely Related Analog
| Parameter | Methyl-(4-chlorophenyl)sulfone |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.573(2) |
| b (Å) | 12.039(3) |
| c (Å) | 8.879(2) |
| α (°) | 90 |
| β (°) | 108.03(3) |
| γ (°) | 90 |
| V (ų) | 768.1(3) |
| Z | 4 |
This data is for methyl-(4-chlorophenyl)sulfone and is presented for comparative purposes.
Detailed Analysis of Intermolecular Interactions
The solid-state structure of this compound will be stabilized by a network of non-covalent interactions. These interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties.
Characterization of Hydrogen Bonding Networks
Although this compound does not possess strong hydrogen bond donors, the oxygen atoms of the sulfone group can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the methyl and phenyl hydrogens are anticipated to be a significant feature in the crystal packing. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. In the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, N-H···O and C-H···O hydrogen bonds are observed, highlighting the capability of sulfone oxygens to participate in such interactions. cam.ac.uk
Investigation of Other Non-Covalent Interactions (e.g., Halogen Bonds, π-Stacking)
The presence of a bromine atom in this compound makes it a candidate for forming halogen bonds. The bromine atom has an electrophilic region (σ-hole) that can interact with nucleophilic atoms, such as the oxygen atoms of the sulfone group in neighboring molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.
Correlation of Solid-State Structure with Reactivity and Electronic Properties
The arrangement of molecules in the solid state can influence the chemical reactivity and electronic properties of this compound. The accessibility of the reactive sites on the molecule can be affected by the crystal packing. For instance, intermolecular interactions might shield certain functional groups, leading to different reactivity in the solid state compared to in solution.
The electronic properties of the compound are also tied to its solid-state structure. The extent of π-stacking and other intermolecular electronic interactions can affect properties such as charge transport and optical behavior. The supramolecular assembly dictated by these non-covalent forces creates a unique electronic environment within the crystal that differs from that of an isolated molecule.
Crystallographic Data Refinement and Validation Methodologies
The refinement of crystallographic data is a critical process that takes an approximate structural model and improves it to achieve the best possible agreement between the calculated and observed diffraction data. ucl.ac.uk This procedure is essential for obtaining an accurate and reliable crystal structure. The validation of this refined structure ensures that the model is chemically sensible and accurately represents the experimental data.
For this compound and its derivatives, structure refinement is typically performed using full-matrix least-squares methods on F², a process that minimizes the differences between the squared observed and calculated structure factors. mdpi.com This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other model parameters until convergence is reached.
Standard software packages such as SHELXL, accessed through interfaces like Olex2 or CrystalStructure, are commonly employed for this purpose. mdpi.com The initial structural model is often obtained through direct or dual-space methods using programs like SHELXS or SHELXT, respectively. mdpi.com
During refinement, non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, allowing for different vibrational amplitudes in different directions. mdpi.comresearchgate.net In contrast, hydrogen atoms are generally placed in geometrically calculated positions and refined using a "riding model". mdpi.comnih.govnih.gov In this model, the hydrogen atom's position is geometrically dependent on its parent atom, and its thermal parameter is set to a value slightly larger (e.g., 1.2 or 1.5 times) than that of the parent atom. nih.govnih.gov In some cases, where hydrogen atoms are involved in significant interactions like strong hydrogen bonding, they may be located from the difference Fourier map and refined isotropically. mdpi.com
Validation of the final crystallographic model is an integral part of the process. Key indicators of a successful refinement include the crystallographic R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). A low R1 value indicates good agreement between the observed and calculated structure factor amplitudes, while the GooF should be close to 1 for a well-refined structure. The final difference Fourier map is also inspected for any significant residual electron density, which could indicate unmodeled atoms or disorder.
Further validation and analysis of the solid-state structure often involve tools like Hirshfeld surface analysis. nih.govnih.govnih.gov This method provides insights into intermolecular interactions within the crystal lattice by mapping close contacts, which is crucial for understanding the packing and stability of the crystalline solid. nih.govnih.govnih.gov
Detailed parameters from a typical crystallographic experiment and refinement process for a compound in this class are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₇BrO₂S |
| Formula weight | 235.10 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.118(2) Å b = 12.056(3) Å c = 13.753(4) Å β = 95.27(1)° |
| Volume (ų) | 1339.4(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.166 |
| Absorption coefficient (mm⁻¹) | 0.452 |
| F(000) | 472 |
| Crystal size (mm³) | 0.60 × 0.30 × 0.10 |
| Theta range for data collection (°) | 2.45 to 28.73 |
| Reflections collected | 8150 |
| Independent reflections | 2945 [R(int) = 0.035] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2945 / 0 / 110 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.078, wR2 = 0.152 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |
Future Research Directions and Emerging Trends for 4 Bromophenyl Methyl Sulfone Chemistry
Exploration of Novel and Greener Synthetic Pathways
The future of synthesizing 4-bromophenyl methyl sulfone and its precursors is increasingly focused on environmentally benign methods that reduce waste, avoid harsh reagents, and improve energy efficiency. Research is moving beyond traditional oxidation methods to explore innovative and sustainable alternatives.
Key research directions include:
Catalytic Oxidation in Aqueous Media: The oxidation of the precursor 4-bromothioanisole (B94970) is a critical step. Future work will likely focus on optimizing catalytic systems that operate efficiently in water, the most environmentally friendly solvent. For instance, the use of a Ruthenium on carbon (Ru/C) catalyst with sodium periodate (B1199274) in water has been shown to produce this compound with a 100% yield at room temperature, representing a green and efficient pathway. chemicalbook.com
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation. Developing efficient electrochemical flow processes for the selective oxidation of sulfides to sulfones is a significant area of future research. cardiff.ac.uk These methods avoid the use of chemical oxidants, reducing waste and improving the safety profile of the synthesis.
Ionic Liquids in Friedel-Crafts Reactions: For building the core aromatic sulfone structure, research into alternative reaction media is crucial. Friedel-Crafts sulfinylation reactions, a potential route to sulfone precursors, can be performed in water or ionic liquids, which can be recycled, thereby minimizing the use of volatile organic solvents. acs.org
Water-Based Sulfonylation: Developing reactions that can be performed in water is a major goal for green chemistry. A highly efficient sulfonylation of para-quinone methides with sulfonyl hydrazines has been demonstrated in water, suggesting that similar aqueous methodologies could be developed for reactions involving this compound. mdpi.com
The table below summarizes some greener synthetic approaches relevant to this compound chemistry.
| Synthetic Approach | Precursor/Reactant | Catalyst/Reagent | Solvent | Key Advantage |
| Catalytic Oxidation | 4-Bromothioanisole | Ru/C, Sodium periodate | Water | High yield (100%), room temperature, green solvent. chemicalbook.com |
| Electrochemical Flow Oxidation | Aryl Sulfides | None (Electrolysis) | Acetonitrile | Reagent-free, high selectivity, suitable for automation. cardiff.ac.uk |
| Friedel-Crafts Sulfinylation | Aromatic Compounds | None mentioned | Water / Ionic Liquid | Avoids volatile organic solvents, potential for catalyst recycling. acs.org |
| Conjugate Sulfonylation | para-Quinone Methides | Tetrabutyl ammonium (B1175870) bromide (TBAB) | Water | Sustainable and green method for C-S bond formation. mdpi.com |
Development of Advanced Catalytic Systems for Derivatization
The bromine atom on the phenyl ring of this compound is a prime handle for derivatization, most commonly through cross-coupling reactions. Future research will focus on creating more active, selective, and versatile catalysts to expand the scope of accessible derivatives.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a cornerstone for creating new carbon-carbon bonds. mdpi.comnih.gov Future work will involve designing novel palladium catalysts and ligands that can couple this compound with a wider array of boronic acids and other coupling partners under milder conditions. researchgate.netresearchgate.net This includes developing systems that are tolerant of diverse functional groups, enabling the synthesis of complex molecules. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are an attractive, less expensive alternative to palladium for certain transformations. Research into copper-catalyzed N-arylation of sulfonamides with aryl bromides like this compound is an important direction. sigmaaldrich.com Expanding the scope of copper-catalyzed C-N, C-O, and C-S bond-forming reactions will be a key trend.
Metal-Free Catalysis: A significant emerging trend is the move towards metal-free catalytic systems to improve the sustainability and cost-effectiveness of synthesis. mdpi.com For transformations involving sulfones, this could include the use of organocatalysts or photoredox catalysis to activate substrates and forge new bonds without the need for transition metals. researchgate.net
Radical Borylation: Recent studies have shown that aryl sulfones can undergo radical borylation. This opens up a new pathway where the sulfone group itself is replaced, allowing aryl boranes to be generated. These can then be used in subsequent reactions, such as Suzuki-Miyaura coupling with another molecule of this compound, offering novel synthetic strategies. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms is a major trend in modern chemistry, offering improved control, safety, and efficiency.
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions like oxidation and nitration, which can be hazardous in batch processes. An efficient electrochemical flow process for the selective oxidation of sulfides to sulfones has been developed, highlighting the potential for producing this compound and its derivatives in a safer, more controlled manner. cardiff.ac.uk This approach allows for precise control over reaction parameters like temperature and reaction time, often leading to higher yields and purity. cardiff.ac.uk
Automated Solid-Phase Synthesis: For creating libraries of derivatives for screening purposes, automated solid-phase synthesis (SPS) is a powerful tool. The principles demonstrated in the automated six-step synthesis of complex pharmaceuticals like prexasertib, which combines SPS with continuous-flow technology, could be adapted for the derivatization of this compound. nih.gov A "chemical recipe file" could be developed to enable the automated, push-button synthesis of a wide array of analogues for high-throughput screening. nih.gov
The table below outlines the benefits of integrating these modern platforms.
| Platform | Application to this compound | Key Advantages |
| Flow Chemistry | Oxidation of 4-bromothioanisole to the sulfone; derivatization reactions (e.g., nitration). | Enhanced safety, precise control over reaction conditions, improved yield and selectivity, ease of scalability. cardiff.ac.uk |
| Automated Synthesis | Library synthesis of derivatives via cross-coupling reactions. | Increased throughput, digital storage of synthetic protocols, rapid access to a wide chemical space for screening. nih.gov |
Expansion of Synthetic Applications in Emerging Materials Science
While this compound is a known intermediate in pharmaceuticals and agrochemicals, its potential in advanced materials is an area of growing interest. chemimpex.com The unique electronic properties conferred by the electron-withdrawing methyl sulfone group and the reactive bromine handle make it an attractive building block for new functional materials.
Organic Electronics: The sulfone group is effective at stabilizing the highest occupied molecular orbital (HOMO) in organic molecules. This property has been exploited by incorporating the 4-(methylsulfonyl)phenyl moiety into cyclometalating ligands for iridium(III) complexes used in green-light-emitting electrochemical cells (LECs). sigmaaldrich.com Future research will likely explore the synthesis of new ligands and host materials derived from this compound for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. chemscene.com
High-Performance Polymers: The thermal stability and chemical resistance of polymers can be enhanced by incorporating sulfone groups. chemimpex.com Research into the polymerization of monomers derived from this compound could lead to new specialty polymers with enhanced properties, suitable for demanding applications in aerospace, automotive, and electronics.
Fluorescent Materials: The rigid structure and electronic properties of derivatives of this compound make them candidates for new fluorescent probes and sensors. chemscene.com Derivatization through cross-coupling reactions can be used to tune the photophysical properties, such as absorption and emission wavelengths, for specific sensing applications.
Advanced Multiscale Computational Modeling for Predicting Chemical Transformations
Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and for designing new molecules with desired properties, thereby reducing the need for trial-and-error experimentation.
Density Functional Theory (DFT): DFT calculations are increasingly used to explore the structural and electronic properties of molecules. researchgate.net For this compound and its derivatives, DFT can be used to predict reactivity, analyze reaction mechanisms, and understand the stability of intermediates. researchgate.net For example, DFT can calculate bond dissociation energies and map molecular electrostatic potential to identify likely sites for nucleophilic or electrophilic attack. researchgate.net
Molecular Docking and Pharmacophore Modeling: In the context of drug discovery, computational tools are crucial. Molecular docking can simulate the interaction of this compound derivatives with biological targets like enzymes or receptors. mdpi.comijcce.ac.ir This allows for the rational design of more potent and selective inhibitors.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of new compounds is vital in drug development. Web-based tools can use the chemical structure (e.g., in SMILES format) to generate predictions for pharmacokinetic properties and potential toxicity, helping to prioritize which derivatives to synthesize and test. researchgate.net
High-Throughput Screening Methodologies for New Derivatizations and Applications
To fully explore the potential of the this compound scaffold, methods for rapidly synthesizing and testing large numbers of derivatives are essential.
Combinatorial Synthesis: Combining automated synthesis platforms with a diverse set of building blocks (e.g., various boronic acids for Suzuki coupling) allows for the creation of large libraries of related compounds. This combinatorial approach is key to exploring the structure-activity relationships (SAR) for a given biological target or material property.
High-Throughput Screening (HTS): Once libraries are synthesized, HTS techniques can be used to rapidly evaluate them for desired activities, such as enzyme inhibition or antibacterial effects. mdpi.com For example, the antibacterial potential of new N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was assessed, a process that is greatly accelerated by HTS. mdpi.com The results from HTS can then feed back into computational models to refine the next generation of derivatives for synthesis. mdpi.com This iterative cycle of design, synthesis, and screening is a powerful paradigm for modern chemical research.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromophenyl methyl sulfone?
- Methodological Answer : The compound is typically synthesized via bromination of methyl phenyl sulfone derivatives or oxidation of 4-bromothioanisole. A reported procedure involves reacting methyl phenyl sulfone with bromine under controlled conditions (e.g., using HBr/H₂O₂ or Br₂ in acetic acid). Purification is achieved via column chromatography (SiO₂, hexane/ethyl acetate gradients), yielding a crystalline product with a melting point of 102–105°C . Key Data :
| Property | Value | Reference |
|---|---|---|
| CAS No. | 3466-32-8 | |
| Molecular Formula | C₇H₇BrO₂S | |
| Melting Point | 102–105°C |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation involves ¹H NMR (e.g., δ 7.72 ppm for aromatic protons, δ 2.99 ppm for methyl sulfone group) and melting point analysis . Crystallographic studies (e.g., X-ray diffraction) confirm the sulfone group's geometry and bromine substitution at the para position .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While classified as non-hazardous under GHS, standard lab precautions apply: use PPE (gloves, goggles), store in cool/dry conditions away from light, and avoid reactive metals (e.g., aluminum). Stability under ambient conditions reduces degradation risks .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, it reacts with pyrrolidine under photoredox catalysis to form 1-(4-(methylsulfonyl)phenyl)pyrrolidine, confirmed by NMR and chromatography . Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water mixtures at 80–100°C .
Q. What is the compound’s stability under varying pH and temperature?
- Methodological Answer :
Q. Can computational methods predict its reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution, showing the sulfone group’s electron-withdrawing effect enhances electrophilic aromatic substitution. Molecular docking studies suggest potential interactions with biological targets (e.g., enzymes in cancer pathways) .
Q. How is this compound used in biological activity screening?
- Methodological Answer : Derivatives are screened for antifungal or antiproliferative activity . For example, halogenated analogs inhibit SAP4-6 protease expression in Candida albicans via iron-sulfur cluster disruption. Use MTT assays (IC₅₀ ~50 µM) and gene expression profiling (qPCR) .
Data Contradictions and Resolutions
- Synthesis Yield Variability : Reports cite 53–75% yields for bromination. Low yields may arise from incomplete oxidation or side reactions; optimize bromine stoichiometry and reaction time .
- Biological Activity : Some studies show antiproliferative effects, while others report no cytotoxicity. Discrepancies may stem from cell line specificity or derivative functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
